![molecular formula C11H24O2Si B2710732 [1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methanol CAS No. 737790-46-4](/img/structure/B2710732.png)
[1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methanol
Overview
Description
“[1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methanol” is a chemical compound that contains a tert-butyl(dimethyl)silyl group . This group is more bulky than trimethylsilyl chloride . The compound is used to protect alcohols in organic synthesis .
Molecular Structure Analysis
The molecular structure of “[1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methanol” is represented by the InChI code: 1S/C11H24O2Si/c1-10(2,3)14(4,5)13-9-11(8-12)6-7-11/h12H,6-9H2,1-5H3
.
Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group in the compound is ca. 10^4 times more hydrolytically stable than trimethylsilyl ethers . It can react with alcohols in the presence of a base to give tert-butyldimethyl silyl ethers . These silyl ethers hydrolyze much more slowly than the trimethylsilyl ethers .
Physical And Chemical Properties Analysis
The physical and chemical properties of the tert-butyl(dimethyl)silyl group in the compound include a molar mass of 150.72 g·mol −1 and a melting point of 86–89 °C . It is a colorless or white solid that is soluble in many organic solvents but reacts with water and alcohols .
Scientific Research Applications
Derivatization in GC-MS Analysis
The compound can be used in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The tert-Butyldimethylsilyl (tBDMS) group is extremely versatile in derivatizing a wide variety of functional groups, including –COOH, –NH2, –SH, –SO2H, –OH, –C=O, and –NH–OH groups . This methodology offers several advantages such as simple sample preparation, a single derivatization step, direct GC-MS analysis of the reaction mix, high precision, high sensitivity and specificity, and applicability to a wide range of neurochemicals .
Metabolomics Studies
The compound is valuable for both nontargeted metabolomics studies and targeted analyses . The availability of analytical and stable isotope standards for these biomolecules allows for the development of absolute quantitation assays .
Synthesis of Biologically Active Natural Products
The compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B . It has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .
Neurochemical Research
The compound has been utilized in the tBDMS derivatization procedure to monitor amino acid release in brain slices and tissue culture polyamine levels . The derivatives of neurochemicals are valuable for several reasons, including simple and robust derivatization protocol, excellent separation by gas chromatography, and optimal detection with ammonia positive chemical ionization (PCI) GC-MS .
Stability in Aqueous Media
The tBDMS derivatives, in contrast to TMS derivatives, are stable in aqueous media, thereby limiting their degradation during refrigerated storage . This makes the compound particularly useful in long-term studies or experiments that require storage of samples.
Chemoselective Cleavage of Silyl Ethers
A wide range of TBDMS-protected alkyl silyl ethers can be chemoselectively cleaved in high yield in the presence of aryl silyl ethers . This property is useful in synthetic chemistry where selective protection and deprotection of functional groups is often required.
Mechanism of Action
The mechanism of action involves the reaction of tert-butyldimethylsilyl chloride with alcohols in the presence of a base to give tert-butyldimethyl silyl ethers . The reaction is catalyzed by DMF . The rapid cleavage of the silyl ethers to alcohols is achieved by treatment with 2-3 eq. tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .
Safety and Hazards
properties
IUPAC Name |
[1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-10(2,3)14(4,5)13-9-11(8-12)6-7-11/h12H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQZYGDRTDFDEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1(CC1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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